molecular formula C9H10F3NO2 B12332135 O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt CAS No. 1388054-07-6

O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt

Cat. No.: B12332135
CAS No.: 1388054-07-6
M. Wt: 221.18 g/mol
InChI Key: IPNPRNFIQOGNFY-UHFFFAOYSA-N
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Description

O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt is a chemical compound that features a trifluoromethyl group attached to a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt has several scientific research applications:

Mechanism of Action

The mechanism of action of O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt is unique due to the combination of the trifluoromethyl group and the hydroxylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications .

Properties

CAS No.

1388054-07-6

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

O-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-15-13/h2-4H,5,13H2,1H3

InChI Key

IPNPRNFIQOGNFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CON

Origin of Product

United States

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